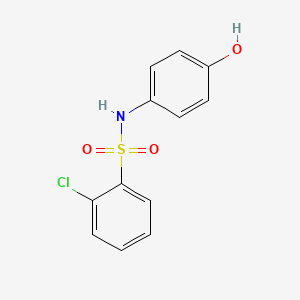
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is also known as CHS or Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID). However, in
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide reduces the production of prostaglandins and thus reduces inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are mediators of inflammation. It has also been shown to reduce the production of cytokines, which are molecules that play a key role in the inflammatory response. Additionally, it has been found to reduce the expression of adhesion molecules, which are proteins that play a key role in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of COX-2 activity and has been extensively studied for its anti-inflammatory effects. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, it also has some limitations. It is a relatively large molecule and may have limited solubility in some solvents. Additionally, it may have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide on other diseases, such as cancer and Alzheimer's disease. Additionally, the development of new methods for the synthesis of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide may also be an area of future research.
Synthesemethoden
The synthesis of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves several steps. The first step is the chlorination of 4-hydroxybenzenesulfonamide with thionyl chloride to form 2-chloro-4-hydroxybenzenesulfonamide. The second step is the reaction of 2-chloro-4-hydroxybenzenesulfonamide with 4-hydroxybenzenesulfonyl chloride in the presence of a base to form 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. This synthesis method has been widely used in the preparation of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic effects on various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Therefore, it has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-11-3-1-2-4-12(11)18(16,17)14-9-5-7-10(15)8-6-9/h1-8,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNWAABCAVZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)

![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)


![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)

methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)


![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)